1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine
Overview
Description
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a chemical compound with the CAS Number: 1094558-34-5 . It has a molecular weight of 333.25 and its IUPAC name is 1-{2-[(4-bromophenyl)sulfonyl]ethyl}piperazine . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is 1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 .Physical And Chemical Properties Analysis
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a powder that is stored at room temperature . Its molecular formula is C12H17BrN2O2S and it has a molecular weight of 333.25 g/mol .Scientific Research Applications
Synthesis and Therapeutic Applications
Multi-functional Derivatives for Diabetes and Alzheimer's
A study reported the synthesis of new derivatives starting from 2-furoic piperazide, which showed promising inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. These compounds' bioactivity was supported by molecular docking studies, suggesting their utility in drug discovery for treating these conditions (Abbasi et al., 2018).
Therapeutic Agents against Neurodegenerative Diseases
Another research synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. The compounds also showed antimicrobial activity, indicating their potential as multifunctional therapeutic agents (Hussain et al., 2017).
Antibacterial and Antifungal Properties
Novel 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, highlighting the piperazine unit's significance in developing effective drugs against resistant strains of bacteria (Shroff et al., 2022).
Antimicrobial Studies
New pyridine derivatives were prepared, including 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which possessed considerable antibacterial activity. This work underscores the role of synthesized piperazine derivatives in developing new antimicrobial agents (Patel & Agravat, 2009).
Synthesis of Drug Candidates
Research into the synthesis of piperazine derivatives, including efforts to develop multidrug resistance modulators and compounds with potential application in treating infections and neurodegenerative diseases, demonstrates the wide-ranging utility of these chemical frameworks in medicinal chemistry (Barnett et al., 2004).
Safety And Hazards
The safety information for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCQIBTWIOXKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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